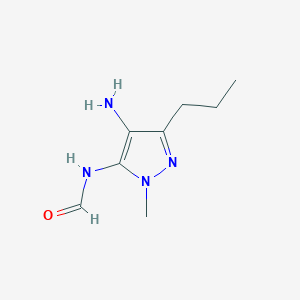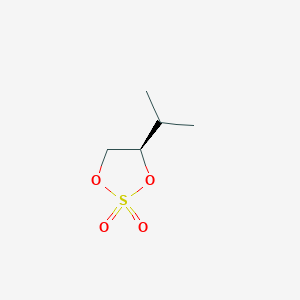
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C5H10O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable alcohol with sulfur dioxide and an oxidizing agent. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dioxathiolane ring. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow microreactor technology. This method offers several advantages, including efficient heat transfer, precise control of reaction parameters, and scalability. The use of microreactors allows for the continuous production of the compound with high yield and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and oxygen atoms in the dioxathiolane ring, which can participate in electron transfer processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: In industrial processes, the compound is used as a catalyst or reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in chemical reactions. It can also form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are mediated by the sulfur and oxygen atoms in the dioxathiolane ring, which play a crucial role in the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: This compound is structurally similar to (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, with a methyl group instead of a propan-2-yl group.
1,2,4-benzothiadiazine-1,1-dioxide: This compound contains a similar dioxathiolane ring but with additional aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. The presence of the propan-2-yl group enhances its solubility and interaction with other molecules, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H10O4S |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
OAMCJAGOJYKLRZ-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)[C@@H]1COS(=O)(=O)O1 |
Kanonische SMILES |
CC(C)C1COS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


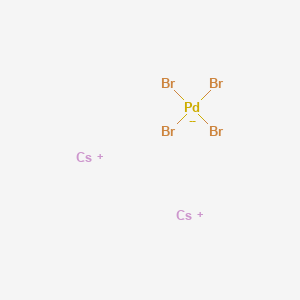
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
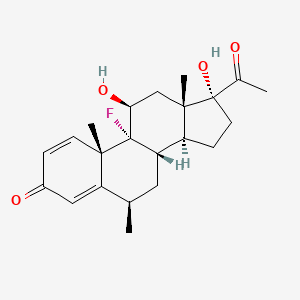
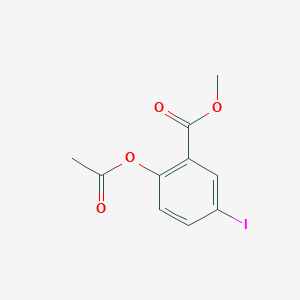
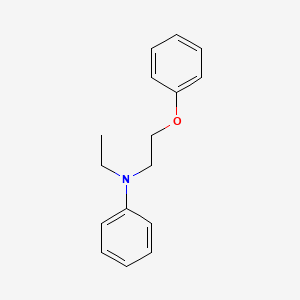
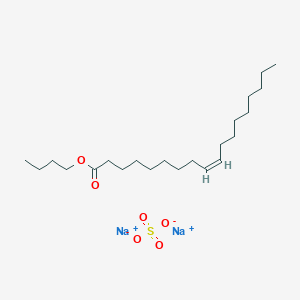
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)

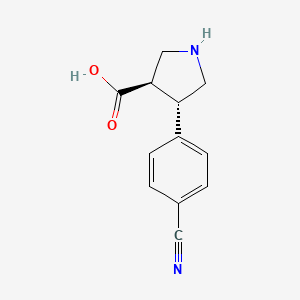
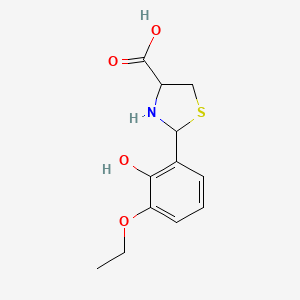
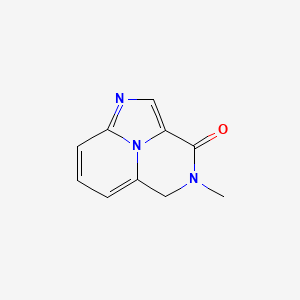
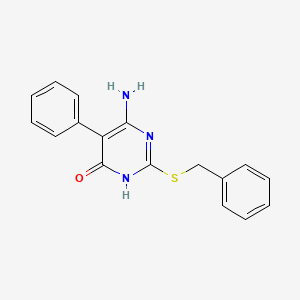
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
